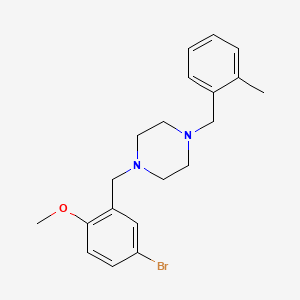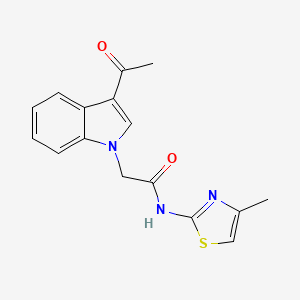
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide involves its interaction with various cellular targets such as enzymes and receptors. It has been shown to inhibit the activity of tyrosine kinase, which is a key enzyme involved in cell proliferation and differentiation. Moreover, it has been found to bind to the DNA molecule and inhibit the activity of topoisomerase, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Moreover, it has been found to exhibit antibacterial and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide in lab experiments is its potent activity against various cellular targets. Moreover, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for the preparation of this compound may facilitate its use in various research fields.
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent activity against various cellular targets and its relative ease of synthesis and purification make it a valuable research tool for investigating various biological processes. Further research is needed to explore its full potential and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide involves the reaction of 2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid with hydrazine hydrate and bromine in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or water under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Moreover, it has been found to be a potent inhibitor of various enzymes such as tyrosine kinase and topoisomerase.
Propiedades
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-2-10-4-6-15(22-10)14-8-12(16(21)20-18)11-7-9(17)3-5-13(11)19-14/h3-8H,2,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKUHUYJLDAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)

![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)

![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6029994.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6030010.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)